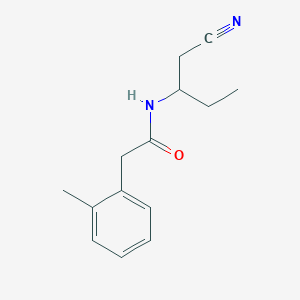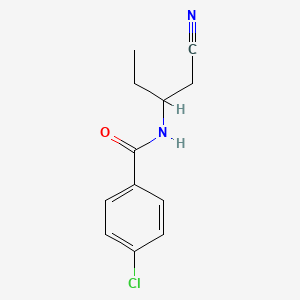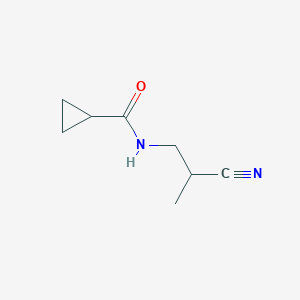![molecular formula C12H21NO4 B7555909 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid, also known as MPHP, is a synthetic compound that belongs to the cathinone class. It is a psychoactive substance that has gained popularity in the research community due to its potential therapeutic applications. The purpose of
Mecanismo De Acción
The mechanism of action of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid is not fully understood. However, it has been reported to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels may be responsible for the psychoactive effects of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid, such as euphoria and increased energy.
Biochemical and Physiological Effects
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been reported to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Additionally, it has been reported to cause vasoconstriction and bronchodilation. These effects may be responsible for the stimulant properties of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, which makes it easy to handle and store. Additionally, it has a high potency, which allows for the use of smaller doses in experiments. However, one limitation is that it has a short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid. One direction is to investigate its potential therapeutic applications in the treatment of ADHD and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid and its potential for abuse. Finally, the development of new synthesis methods for 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid may lead to the discovery of new compounds with improved therapeutic properties.
Conclusion
In conclusion, 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid is a synthetic compound that has gained popularity in the research community due to its potential therapeutic applications. The synthesis method involves the reaction of 4-piperidone hydrochloride with 3-methoxypropiophenone in the presence of sodium borohydride. 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been shown to act as a dopamine reuptake inhibitor, which may have implications in the treatment of ADHD and Parkinson's disease. However, further research is needed to understand its long-term effects and potential for abuse.
Métodos De Síntesis
The synthesis of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid involves the reaction of 4-piperidone hydrochloride with 3-methoxypropiophenone in the presence of sodium borohydride. The resulting product is then purified through recrystallization to obtain the final compound. This method has been reported to yield high purity and yield of 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid.
Aplicaciones Científicas De Investigación
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been studied for its potential therapeutic applications in various research areas such as neuropharmacology, neurotoxicology, and drug abuse. It has been reported to act as a dopamine reuptake inhibitor, which may have implications in the treatment of attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. Additionally, 3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid has been shown to have analgesic properties, which may be useful in the treatment of chronic pain.
Propiedades
IUPAC Name |
3-[1-(3-methoxypropanoyl)piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-17-9-6-11(14)13-7-4-10(5-8-13)2-3-12(15)16/h10H,2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGLCFQXSPATEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)

